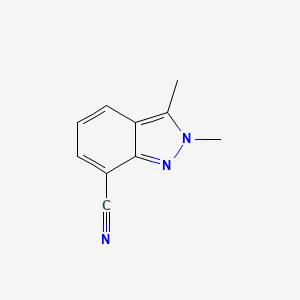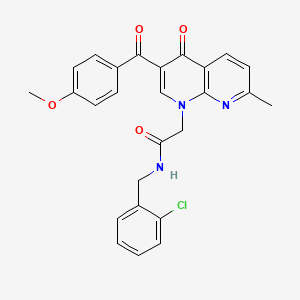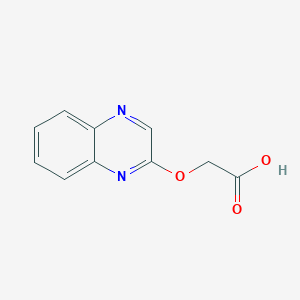
2,3-Dimethyl-2H-indazole-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-2H-indazole-7-carbonitrile is a compound that can be associated with the broader class of indazole derivatives. Indazoles are heterocyclic compounds that contain a nitrogen atom within a bicyclic framework, which includes a benzene ring fused to a pyrazole ring. The indazole moiety is a core structure in many pharmacologically active compounds and is of significant interest in medicinal chemistry due to its diverse biological activities.
Synthesis Analysis
The synthesis of indazole derivatives can involve various strategies, including the transformation of oxazole precursors. For instance, the synthesis of functionally substituted isoxazoles from 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile involves successive transformations, such as the Curtius rearrangement, leading to the formation of amines and further derivatization to sulfonamides and urea derivatives . Although the specific synthesis of 2,3-dimethyl-2H-indazole-7-carbonitrile is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by modifying the substitution pattern on the phenyl ring and the heterocyclic core.
Molecular Structure Analysis
Indazole derivatives exhibit tautomerism, which is the ability of a chemical compound to exist in two (or more) interconvertible forms that differ in the position of a hydrogen atom and a double bond. The tautomeric forms are stabilized by intra- and intermolecular hydrogen bonds. For example, 2-[(2H-Indazol-3-yl)methylene]-1H-indene-1,3(2H)-dione and its derivatives show a preference for the 1H or 2H tautomer depending on the solvent and the presence of intermolecular hydrogen bonding . This tautomerism is a crucial aspect of the molecular structure analysis of indazole derivatives, including 2,3-dimethyl-2H-indazole-7-carbonitrile.
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions depending on their substitution pattern. For example, reactions with nitrogen-containing bases can lead to nucleophilic substitution, ring cleavage, and cyclization to form new heterocyclic structures . The reactivity of 2,3-dimethyl-2H-indazole-7-carbonitrile would likely be influenced by the electron-withdrawing nitrile group at the 7-position, which could affect its interaction with nucleophiles and electrophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives are influenced by their molecular structure, including tautomerism and the nature of substituents. The presence of a nitrile group, as in 2,3-dimethyl-2H-indazole-7-carbonitrile, would contribute to its polarity, solubility, and reactivity. The compound's crystal structure, melting point, solubility in various solvents, and stability would be key physical properties of interest. Chemical properties would include its acidity/basicity, reactivity towards various reagents, and its potential to form hydrogen bonds, as observed in other indazole derivatives .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2,3-Dimethyl-2H-indazole-7-carbonitrile is a compound of interest in various synthetic and chemical studies due to its versatile reactivity and potential as a precursor for diverse chemical entities. Research has explored its applications in the synthesis of novel compounds and the study of its chemical behavior under different conditions.
Photocycloaddition Reactions : One study highlighted the photocycloaddition of cyanocycloalkenones with alkenes, where 2,3-dimethyl-2H-indazole-7-carbonitrile was involved in producing hexahydroindeno-oxazoles, demonstrating its utility in generating complex cyclic structures (Andresen & Margaretha, 1995).
Grieco Condensation for Synthesizing Pyrimidine Fused Indazole Derivatives : Another research effort utilized 2,3-Dimethyl-2H-indazole-7-carbonitrile in a GdCl3 catalyzed Grieco condensation to synthesize novel pyrimidine and annulated pyrimidine fused indazole derivatives. This method showed significant potential in medicinal chemistry, particularly due to the antimicrobial activity of the synthesized compounds (Yakaiah et al., 2008).
Corrosion Inhibition Studies : A study investigating chromeno-carbonitriles as corrosion inhibitors for mild steel in acidic solutions included derivatives of 2,3-Dimethyl-2H-indazole-7-carbonitrile. These compounds demonstrated mixed-type corrosion inhibition, highlighting the potential of indazole derivatives in materials science (Quadri et al., 2021).
Progesterone Receptor Modulators : Research into progesterone receptor modulators identified compounds derived from 2,3-Dimethyl-2H-indazole-7-carbonitrile showing potent and robust activity. These findings are important for developing therapeutic agents for conditions like endometriosis and certain breast cancers (Fensome et al., 2008).
Inhibitory Effects on Nitric Oxide Synthases : A notable study focused on the inhibitory effects of a series of 7-substituted-indazoles, including 1H-indazole-7-carbonitrile, on nitric oxide synthases. This research is significant for understanding how indazole derivatives can modulate biological processes related to nitric oxide, a crucial signaling molecule (Cottyn et al., 2008).
Eigenschaften
IUPAC Name |
2,3-dimethylindazole-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-7-9-5-3-4-8(6-11)10(9)12-13(7)2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTUCZLCMGTKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NN1C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-2H-indazole-7-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate](/img/structure/B2503865.png)
![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2503867.png)
![N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine](/img/structure/B2503869.png)




![4-Methoxy-3-(((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzaldehyde](/img/structure/B2503878.png)
![N-(cyanomethyl)-2-{[5-cyclopropyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2503879.png)

![6-Chloro-N-[[1-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)triazol-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2503882.png)
![N-(2,4-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2503884.png)
![(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B2503885.png)
